(Methanesulfinyl)cyclopropane

Description

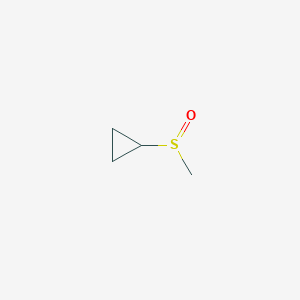

Structure

3D Structure

Properties

IUPAC Name |

methylsulfinylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-6(5)4-2-3-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAPIVNNLYRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506596 | |

| Record name | (Methanesulfinyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79306-50-6 | |

| Record name | (Methanesulfinyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methanesulfinyl Cyclopropane and Its Derivatives

Direct Synthesis Approaches to (Methanesulfinyl)cyclopropane

The synthesis of this compound, a simple cyclopropyl (B3062369) sulfoxide (B87167), can be achieved through direct chemical transformations. These methods focus on creating the sulfoxide functional group on a pre-existing cyclopropane (B1198618) ring.

Oxidation Protocols for Cyclopropyl Methyl Sulfides

The most straightforward method for synthesizing this compound is the direct oxidation of its corresponding sulfide (B99878) precursor, cyclopropyl methyl sulfide. This transformation involves the selective oxygenation of the sulfur atom. A variety of oxidizing agents can accomplish this, with hydrogen peroxide (H₂O₂) being a common and effective choice. The reaction is typically performed in a suitable solvent, such as glacial acetic acid, which can facilitate the oxidation process. mdpi.com The temperature can be adjusted to control the reaction rate, with elevated temperatures generally leading to faster completion. mdpi.com

Care must be taken to avoid over-oxidation to the corresponding sulfone (cyclopropyl methyl sulfone). By controlling the stoichiometry of the oxidant and the reaction conditions, the sulfoxide can be isolated as the major product.

| Substrate | Oxidizing Agent | Solvent | Key Findings | Citation |

|---|---|---|---|---|

| Methyl Phenyl Sulfide (Model Substrate) | Hydrogen Peroxide (30% H₂O₂) | Glacial Acetic Acid | Effective oxidation to the corresponding sulfoxide. Glacial acetic acid was found to be the most effective solvent among those tested. | mdpi.com |

| Various Sulfides | Dimethyl Sulfoxide (DMSO) | Various, often with activators (e.g., DCC, acid anhydrides) | DMSO can act as an oxidizing agent for various substrates, where the oxygen from the sulfoxide is transferred to the substrate. | wmich.edu |

Sulfinyl Transfer Reactions to Cyclopropane Scaffolds

An alternative to oxidizing a sulfide is to introduce the methanesulfinyl group directly onto a cyclopropane ring. This can be achieved through a sulfinyl transfer reaction. A prominent example of this strategy is the Andersen synthesis, which is a widely used method for preparing chiral sulfoxides but can also be adapted for racemic synthesis. medcraveonline.comillinois.edu

In this approach, a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide (a Grignard reagent), is reacted with a suitable methanesulfinate ester. The cyclopropyl nucleophile attacks the sulfur atom of the sulfinate ester, displacing the alkoxy group and forming the desired this compound. This method builds the C-S bond and establishes the sulfoxide functionality in a single step.

Stereoselective Synthesis of Chiral this compound Analogues

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The synthesis of enantiomerically enriched or pure cyclopropyl sulfoxides is of significant interest as these compounds are valuable chiral building blocks in asymmetric synthesis. medcraveonline.comresearchgate.net

Asymmetric Oxidation Strategies

Asymmetric oxidation involves the selective oxidation of one of the two lone pairs of electrons on the prochiral sulfur atom of cyclopropyl methyl sulfide. This is typically achieved using a chiral catalyst or a biocatalyst.

Catalytic Asymmetric Oxidation: Metal-based catalytic systems are frequently employed for the asymmetric oxidation of sulfides. A well-established method involves the use of a titanium complex, often derived from titanium(IV) isopropoxide, in combination with a chiral ligand like diethyl tartrate (DET) or a BINOL derivative. medcraveonline.comscispace.com For instance, a catalyst generated in situ from (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)₄ has been shown to effectively catalyze the asymmetric oxidation of various aryl methyl sulfides using tert-butyl hydroperoxide (TBHP) as the oxidant, achieving high enantiopurities. scispace.com Such systems create a chiral environment around the oxidant, leading to a preferential attack on one face of the sulfur atom.

Biocatalytic Oxidation: Enzymes offer a green and highly selective alternative for asymmetric sulfoxidation. Flavin-containing monooxygenases (FMOs), for example, are known to catalyze the oxidation of sulfides to chiral sulfoxides. us.es Studies on cyclopropyl phenyl sulfide, a close analogue, have shown that FMOs can produce the corresponding sulfoxide in enantiomerically enriched form, although the optical purity can vary depending on the specific enzyme used. us.es

| Catalyst/Reagent | Oxidant | Substrate Type | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|

| (R)-6,6′-Diphenyl-BINOL / Ti(O-i-Pr)₄ | 70% aq. TBHP | Aryl methyl & aryl benzyl sulfides | Up to 90% | scispace.com |

| Flavin-containing monooxygenase (FMO) from Methylophaga sp. | O₂ | Cyclopropyl phenyl sulfide | Moderate (e.g., 35% ee with a mutant) | us.es |

| Modified Sharpless Reagent [Ti(OiPr)₄/(+)-DET] | Cumene hydroperoxide | Methyl aryl sulfides | Up to 96% | medcraveonline.com |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In the context of cyclopropyl sulfoxides, this typically involves the Andersen synthesis, which is one of the most widely used methods for producing enantiomerically pure sulfoxides. medcraveonline.comillinois.edu

The key to this method is the use of a diastereomerically pure sulfinylating agent, such as (-)-menthyl p-toluenesulfinate. This chiral reagent is prepared from p-toluenesulfinyl chloride and the naturally occurring chiral alcohol (-)-menthol, and the resulting diastereomers are separated by crystallization. illinois.edu The reaction of a cyclopropyl Grignard reagent with one of these pure diastereomers proceeds with complete inversion of configuration at the sulfur center, leading to the formation of the cyclopropyl sulfoxide with high enantiomeric purity. medcraveonline.comillinois.edu

In a different approach, a chiral sulfinyl group can itself act as an auxiliary to direct the formation of a cyclopropane ring. For example, an optically active vinylic sulfoxide can be transformed stereoselectively into a chiral cyclopropane through a Michael addition-initiated ring closure. rsc.org

Asymmetric Catalysis in Cyclopropyl Sulfoxide Formation

Asymmetric catalysis offers a more atom-economical approach to generating chiral molecules compared to the use of stoichiometric chiral auxiliaries. In the formation of chiral cyclopropyl sulfoxides, this can apply either to the oxidation step (as discussed in 2.2.1) or to the construction of the cyclopropane ring itself.

For instance, chiral-at-metal Rh(III) complexes have been successfully used to catalyze the asymmetric [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds. acs.org This process allows for the construction of highly functionalized, 1,2,3-trisubstituted chiral cyclopropanes with excellent enantioselectivity. acs.org While this method starts with a sulfoxonium ylide rather than forming a sulfoxide directly, it highlights the role of asymmetric catalysis in creating complex chiral cyclopropane structures where a sulfur-based functional group is present.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. These principles focus on the design of products and processes that minimize the use and generation of hazardous substances. Key areas of development include the use of catalytic reactions, safer solvents, and processes with high atom economy.

One of the core tenets of green chemistry is the use of catalysis to enhance reaction efficiency and reduce waste. monash.edu Catalytic methods are preferred over stoichiometric reactions as they can be used in small amounts and can be recycled and reused. In the context of synthesizing cyclopropyl sulfoxides, various catalytic systems have been developed. For instance, a practical and environmentally friendly protocol for the selective oxidation of thioethers to sulfoxides utilizes readily obtainable Fe(NO₃)₃·9H₂O as a catalyst with oxygen as a green oxidant. acs.org This method is notable for its mild conditions and high selectivity. Another approach involves the use of reusable catalysts, such as Amberlyst-35, in continuous-flow systems for the synthesis of cyclopropyl carbonyl compounds, which are precursors to cyclopropyl sulfoxides. mdpi.com This technique allows for scalable production with easy separation of the catalyst from the reaction mixture. mdpi.com

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. nih.gov Research into greener alternatives, such as bio-based solvents derived from renewable feedstocks, is ongoing. nih.gov These bio-solvents aim to offer comparable performance to their petrochemical counterparts with a reduced environmental footprint. For example, 2-methyltetrahydrofuran (2-MeTHF), derived from biomass, is a promising green solvent alternative. The development of syntheses in greener solvents or even in water is a key goal in sustainable chemistry. nih.gov

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jk-sci.com Reactions with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. monash.eduresearchgate.net Addition and isomerization reactions are examples of atom-economical transformations. jk-sci.com In the synthesis of this compound, this can be achieved through carefully designed reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts.

Furthermore, energy efficiency is a significant consideration in green chemistry. The use of visible light as a clean and renewable energy source for chemical transformations has gained traction. For instance, a visible-light-mediated method for the direct conversion of sulfides to sulfoxides under clean conditions without the need for a photocatalyst has been reported. acs.org Additionally, the development of a recycle photoreactor for the synthesis of enantiomerically pure chiral alkyl aryl sulfoxides, including cyclopropyl phenyl sulfoxide, demonstrates a sustainable technique for producing optically active compounds. tus.ac.jp This system allows for the efficient and scalable production of the desired enantiomer with high optical purity. tus.ac.jp

The following tables summarize key research findings related to the application of green chemistry principles in the synthesis of cyclopropyl sulfoxides and their precursors.

Table 1: Catalytic Methods for Sulfoxide Synthesis

| Catalyst | Oxidant | Key Features | Reference |

|---|---|---|---|

| Fe(NO₃)₃·9H₂O | Oxygen | Ecofriendly, mild conditions, high selectivity, gram-scale synthesis. | acs.org |

| Amberlyst-35 | - | Reusable resin catalyst for continuous-flow synthesis of precursors. | mdpi.com |

| 2,4,6-triphenylpyrylium tetrafluoroborate (TPT+) | - | Photocatalyst for the racemization of chiral sulfoxides in a recycle photoreactor system for enantiomerically pure synthesis. | tus.ac.jp |

Table 2: Green Solvents and Reaction Conditions

| Principle | Example | Advantage | Reference |

|---|---|---|---|

| Greener Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based alternative to traditional hazardous solvents. | nih.gov |

| Energy Efficiency | Visible-light mediated reactions | Use of a clean and renewable energy source, often under mild conditions. | acs.orgtus.ac.jp |

| Process Intensification | Continuous-flow synthesis | Allows for scalable and efficient production with easy catalyst separation. | mdpi.com |

Mechanistic Investigations of Reactions Involving Methanesulfinyl Cyclopropane

Rearrangement Reactions of the Cyclopropyl (B3062369) Sulfinyl System

Rearrangement reactions of sulfoxides are powerful transformations in organic synthesis. In the context of the (methanesulfinyl)cyclopropane system, these rearrangements can be triggered by heat, light, or catalysts, often involving the interplay between the sulfinyl moiety and the strained ring.

Thermal rearrangements of cyclopropane (B1198618) derivatives typically require high temperatures to overcome the activation barrier for C-C bond cleavage. For systems like β-cyclopropyl α,β-unsaturated ketones, thermal rearrangements can occur at temperatures around 425–450 °C, leading to five-membered ring annulation products. cdnsciencepub.comingentaconnect.comscite.ai By analogy, a suitably substituted this compound could potentially undergo a vinylcyclopropane-cyclopentene type rearrangement, though such reactions are highly dependent on the substitution pattern. For the parent compound, thermal treatment would likely lead to complex decomposition pathways. A key thermal reaction for allylic sulfoxides is the cdnsciencepub.comnih.gov-sigmatropic Mislow-Evans rearrangement, which proceeds through a five-membered cyclic transition state to form an allylic alcohol. acs.org While this compound itself is not an allylic sulfoxide (B87167), this highlights a characteristic rearrangement pathway for sulfoxides.

Photochemical reactions provide an alternative, often milder, method for inducing rearrangements. Chiral sulfoxides, including derivatives like cyclopropyl phenyl sulfoxide, are known to undergo photoracemization in the presence of a photosensitizer. nih.govacs.org This process is believed to occur via the pyramidal inversion of the sulfur center or through the cleavage and recombination of radical fragments. nih.gov The di-π-methane rearrangement is a general photochemical process for molecules containing two π-systems separated by an sp³-hybridized carbon. cdnsciencepub.com A related transformation, the "aryl version of the cyclopropyl-π-methane photochemical rearrangement," has been observed for cyclopropyl-containing esters, leading to cyclobutyl products. cdnsciencepub.com While not directly studied for this compound, these precedents suggest that photochemical excitation could provide a pathway for skeletal reorganization.

| Rearrangement Type | Conditions | Proposed Intermediate | Potential Product Class |

| Thermal (Vinyl-Substituted) | High Temperature (~450 °C) | Diradical | Cyclopentene derivatives |

| Photochemical Racemization | Blue LED, Photosensitizer | Radical Cation / Exciplex | Racemic this compound |

| Photochemical (Aryl-π-Methane) | UV Light | Diradical | Rearranged cyclobutyl derivatives |

Acid catalysis can readily promote the ring-opening of cyclopropanes, particularly when an adjacent functional group can be protonated. In the case of this compound, the sulfinyl oxygen is a site for protonation by a Brønsted acid. This enhances the electron-withdrawing nature of the sulfinyl group and makes the cyclopropane ring more susceptible to nucleophilic attack. acs.org The mechanism likely involves protonation of the sulfinyl oxygen, followed by a nucleophile-assisted ring-opening of the strained three-membered ring to yield a stable, open-chain product. acs.orgnih.gov For example, reaction with an alcohol nucleophile under acidic conditions would be expected to produce a γ-alkoxy sulfoxide.

Base-catalyzed reactions of sulfoxides can proceed via deprotonation at the carbon alpha to the sulfur atom. For this compound, two sites of deprotonation are possible: the methyl group and the cyclopropyl methine proton. The methyl protons are generally more acidic and their removal can initiate Pummerer-type reactivity (see Section 3.2.1). However, strong bases can also deprotonate the cyclopropyl ring. Research on cyclopropyl phenyl sulfoxide using a strong magnesium amide base (generated from ethylmagnesium bromide and diisopropylamine) resulted in the formation of 1-(phenylthio)cyclopropanol. researchgate.net This suggests a pathway involving initial interaction at the sulfur center, followed by rearrangement. This transformation is considered a Pummerer-type reaction induced by a magnesium amide. researchgate.net

| Catalysis Type | Reagents | Proposed Key Step | Potential Product Class |

| Acid-Catalyzed | Brønsted Acid (e.g., TfOH), Nucleophile (e.g., ROH) | Protonation of sulfinyl oxygen, nucleophilic ring-opening | Open-chain γ-functionalized sulfoxides |

| Base-Catalyzed | Strong Base (e.g., Mg-amide) | Deprotonation α to sulfur / Pummerer-type reaction | 1-Thiocyclopropanols, Dithioacetals |

Nucleophilic and Electrophilic Reactivity of this compound

The dual functionality of this compound allows for distinct reactivity at either the sulfinyl group or the cyclopropane ring, depending on the nature of the attacking reagent.

The sulfinyl group is susceptible to attack by both electrophiles and nucleophiles. The most prominent reaction involving electrophilic attack on a sulfoxide is the Pummerer rearrangement. acs.orgwikipedia.org In this reaction, the sulfoxide is activated by an electrophile, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.org For this compound, the mechanism would begin with acylation of the sulfinyl oxygen to form a sulfonium (B1226848) intermediate. A base (such as the acetate (B1210297) byproduct) then abstracts an acidic proton from the carbon alpha to the sulfur. Due to the higher acidity of the methyl protons compared to the cyclopropyl proton, deprotonation of the methyl group is favored. This leads to elimination and the formation of a thionium (B1214772) ion, which is subsequently trapped by a nucleophile (acetate) to yield an α-acetoxy sulfide (B99878). acs.orgwikipedia.org Pummerer-type reactions have been demonstrated for other cyclopropyl sulfoxides. researchgate.netrsc.org

Other reactions at the sulfur center include oxidation and reduction. The sulfinyl group can be readily oxidized to the corresponding sulfone, (methanesulfonyl)cyclopropane, using common oxidizing agents. Conversely, reduction of the sulfoxide furnishes the corresponding sulfide, cyclopropyl methyl sulfide.

| Reaction Type | Reagents | Key Intermediate | Product |

| Pummerer Rearrangement | Ac₂O or TFAA | Thionium ion | α-Acyloxy sulfide |

| Oxidation | m-CPBA, H₂O₂ | - | (Methanesulfonyl)cyclopropane |

| Reduction | LiAlH₄, etc. | - | Cyclopropyl methyl sulfide |

The high ring strain and π-character of the cyclopropane C-C bonds allow it to react with both electrophiles and nucleophiles, typically resulting in ring-opening. dalalinstitute.compurechemistry.org

Nucleophilic Reactivity: The sulfinyl group acts as an electron-withdrawing "acceptor," activating the cyclopropane ring for nucleophilic attack in a process analogous to a homo-Michael or 1,5-addition. This is a characteristic reaction of "donor-acceptor" cyclopropanes. researchgate.netrsc.org A nucleophile (Nu⁻) attacks one of the cyclopropyl carbons bonded to the sulfinyl group, leading to the cleavage of the distal C-C bond. This generates a carbanionic intermediate, which is stabilized by the sulfinyl group and subsequently quenched (e.g., by protonation) to give the 1,3-addition product.

Electrophilic Reactivity: Electrophilic addition to a cyclopropane ring also results in ring-opening. The reaction is initiated by the attack of an electrophile (E⁺) on a C-C bond, which breaks to form the most stable carbocation intermediate, in accordance with Markovnikov's rule. dalalinstitute.compurechemistry.org This carbocation is then trapped by a nucleophile. For this compound, the sulfinyl group's electronic influence would direct the regioselectivity of this process.

| Reaction Type | Reagent Type | Proposed Mechanism | Potential Product Class |

| Nucleophilic Ring-Opening | Nucleophiles (e.g., R₂CuLi, nitronates) | Homo-Michael Addition (1,5-addition) | Open-chain γ-substituted sulfoxides |

| Electrophilic Ring-Opening | Electrophiles (e.g., H⁺, Br⁺) | Formation of a carbocation intermediate, followed by nucleophilic trapping | Open-chain 1,3-difunctionalized products |

Radical Reactions of this compound

Radical reactions provide another important avenue for the transformation of cyclopropane derivatives, frequently leading to ring-opening. ucl.ac.uknih.gov The high strain energy of the cyclopropane ring provides a strong thermodynamic driving force for the cleavage of the cyclopropylcarbinyl radical system. This radical is generated by the addition of a radical species to a π-system attached to the ring or by hydrogen abstraction from a C-H bond adjacent to the ring. researchgate.netcapes.gov.br

In the case of this compound, a radical could be formed at the methyl group via hydrogen abstraction by a radical initiator. The resulting α-sulfinyl radical could potentially trigger a rearrangement or fragmentation. More commonly, the cyclopropylcarbinyl radical itself undergoes extremely rapid ring-opening. ucl.ac.uknih.gov This process involves the cleavage of one of the proximal C-C bonds of the ring to relieve strain, forming a more stable, open-chain homoallyl radical. This intermediate can then be trapped by another reagent or undergo further intramolecular reactions. For example, radical-promoted ring-opening of vinylcyclopropanes is a well-established method for forming open-chain dienes or for initiating cyclization cascades. researchgate.netcapes.gov.br

| Reaction Step | Conditions | Key Intermediate | Result |

| Initiation | Radical Initiator (e.g., AIBN, peroxide) | Carbon-centered or sulfur-centered radical | Formation of initial radical species |

| Propagation | - | Cyclopropylcarbinyl radical | Rapid ring-opening to form a homoallyl radical |

| Termination | Radical trap (e.g., PhSH) or cyclization | Open-chain radical | Formation of stable, ring-opened products |

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative insights into the feasibility, rate, and energy changes associated with the chemical reactions of this compound. A primary focus of such studies has been on the ring-opening reactions, which are driven by the release of inherent ring strain.

Research has shown that the rate and stereoselectivity of transformations involving cyclopropane derivatives are highly dependent on the nature of the substituents and the reaction conditions. For instance, in studies of related vinyl cyclopropane (VCP) cycloadditions catalyzed by peptide-based thiyl radicals, kinetic analysis revealed that the ring-opening of the VCP is often the rate-determining and enantio-determining step. nih.gov These investigations highlighted that different enantiomers of the cyclopropane starting material can react at different rates, leading to a kinetic resolution of the racemic mixture. nih.gov

The influence of reaction conditions on kinetics has also been explored. In acid-catalyzed ring-opening reactions of cyclopropanated heterobicyclic alkenes, the reaction rate was found to increase with the acidity of the medium. uoguelph.ca Temperature also plays a crucial role; in some systems, lower reaction temperatures can favor the formation of ring-expanded products over other potential pathways. uoguelph.ca

Interactive Table: Kinetic Parameters for Related Cyclopropane Transformations

| Transformation Type | Catalyst/Conditions | Rate-Determining Step | Key Kinetic Findings | Source |

| Vinyl Cyclopropane Cycloaddition | Peptide-based thiyl radical | Ring-opening | Different reaction rates for (R) and (S)-VCP; kinetic resolution observed. | nih.gov |

| Acid-Catalyzed Ring-Opening | Thermal, acid catalyst | --- | Reaction rate increases with the acidity of the medium. | uoguelph.ca |

| Gold(I)-Catalyzed Rearrangement | Au(I) complex | Cyclopropanation | The cyclopropanation step is rate-determining with a calculated activation free energy of 19.6 kcal/mol. | pku.edu.cn |

Computational Chemistry and Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involving cyclopropane derivatives. These methods allow for the detailed mapping of potential energy surfaces, the characterization of transient intermediates and transition states, and the rationalization of observed stereoselectivity.

For reactions involving this compound and its analogues, DFT calculations have provided profound insights into the mechanism. In the gold(I)-catalyzed asymmetric rearrangement of 1,6-yne-methylenecyclopropanes, DFT calculations were performed to understand the reaction mechanism and the origin of chirality transfer. pku.edu.cn The calculations showed that the initial cyclopropanation step is the rate-determining and enantioselectivity-determining step. pku.edu.cn Although the subsequent C-C bond cleavage generates a planar cyclopropylmethyl carbocation intermediate, which would typically lead to a loss of chiral information, the computational models revealed how the chirality is ultimately transferred to the final product during the subsequent Wagner-Meerwein rearrangement. pku.edu.cn

Computational studies also help predict the reactivity of specific sites within a molecule. For sulfonyl-containing cyclopropanes, DFT calculations can model transition states to predict regioselectivity in nucleophilic attacks by focusing on Fukui indices to identify electrophilic hotspots. Molecular dynamics (MD) simulations can further enhance these studies by simulating the effect of solvents on reaction kinetics.

The mechanism of C-C σ-bond activation in cyclopropane rings has also been investigated through a combination of kinetic analysis and DFT calculations. researchgate.net These studies propose that the activation occurs via a β-alkyl migration step and provide calculated energy barriers for the process. researchgate.net In rearrangements of donor-acceptor cyclopropanes catalyzed by a chiral Brønsted acid, computational studies support a mechanistic pathway involving activation of the cyclopropane, leading to a ring-opening event that generates a carbocationic intermediate, which then undergoes cyclization. researchgate.net

Interactive Table: Summary of Computational Findings for Cyclopropane Reactions

| Reaction Studied | Computational Method | Key Finding | Calculated Energy Value (kcal/mol) | Source |

| Gold(I)-Catalyzed Rearrangement of Yne-Methylenecyclopropane | DFT (M06-2X) | Activation free energy of the rate-determining cyclopropanation step. | ΔG‡ = 19.6 | pku.edu.cn |

| Gold(I)-Catalyzed Rearrangement of Yne-Methylenecyclopropane | DFT (M06-2X) | Activation free energy for the pku.edu.cn-hydride shift step. | ΔG‡ = 7.7 | pku.edu.cn |

| Gold(I)-Catalyzed Rearrangement of Yne-Methylenecyclopropane | DFT (M06-2X) | Exergonicity of the pku.edu.cn-hydride shift step. | ΔG = -31.0 | pku.edu.cn |

| Borane-Mediated Ring-Opening of 2-cyclopropyl-N,N-dimethylanilines | DFT | Elucidation of the reaction pathway involving ring-opening and hydride abstraction. | --- | researchgate.net |

Applications of Methanesulfinyl Cyclopropane in Advanced Organic Synthesis

As a Chiral Building Block in Stereoselective Transformations

The inherent chirality of the sulfinyl group in (methanesulfinyl)cyclopropane makes it an excellent stereochemical controller in asymmetric synthesis. This capacity is harnessed to direct the formation of new stereogenic centers with high levels of diastereoselectivity. The rigidity of the cyclopropane (B1198618) ring, combined with the stereodirecting influence of the chiral sulfoxide (B87167), allows for the creation of optically pure cyclopropane derivatives that are themselves valuable building blocks for more complex molecules. rsc.orgresearchgate.netoup.com

A key strategy involves using the chiral sulfinyl group to direct reactions on the cyclopropane ring or on adjacent functional groups. For instance, the diastereoselectivity of additions to unsaturated functionalities attached to a 1,2-disubstituted cyclopropane can be strongly influenced by the stereochemistry of the ring substituents. marquette.edu While not directly involving a sulfinyl group, this principle underscores how substituents dictate stereochemical outcomes. In the context of sulfinyl cyclopropanes, the lone pair of electrons and the oxygen atom of the sulfoxide group can coordinate to reagents, directing their approach from a specific face of the molecule. This leads to the highly stereoselective formation of new C-C or C-heteroatom bonds.

Research has demonstrated the use of chiral cyclopropane units in the synthesis of conformationally restricted analogues of bioactive molecules, such as γ-aminobutyric acid (GABA). researchgate.net In these syntheses, the defined stereochemistry of the cyclopropane building block is crucial for achieving the desired biological activity. The development of synthetic methods that yield enantiopure cyclopropane carboxaldehydes through sequences involving aldol-cyclopropanation-retro-aldol reactions further highlights the importance of controlling stereochemistry in these systems. rsc.org A gold(I)-catalyzed asymmetric cyclopropanation has been shown to be the rate-determining and enantioselectivity-determining step in certain cascade reactions, where the chirality established in the cyclopropane is transferred to the final product despite subsequent rearrangements. pku.edu.cn

Utility in the Synthesis of Complex Natural Products and Analogues

The cyclopropane motif is a structural feature in a wide array of natural products, many of which exhibit significant biological activities. marquette.edusioc-journal.cnnih.gov this compound and related derivatives serve as key intermediates in the total synthesis of such complex molecules. The sulfinyl group can play a dual role: firstly as a stereodirecting element to set key stereocenters, and secondly as an activating group that facilitates the formation of the core carbon skeleton.

One of the prominent strategies in natural product synthesis is the use of cyclopropanation reactions. sioc-journal.cnethz.ch The Corey-Chaykovsky reaction, which uses dimethylsulfoxonium methylide, is a classic method for forming cyclopropanes from enones. ethz.ch While this involves a sulfonium (B1226848) ylide rather than a sulfinylcyclopropane directly as a building block, it illustrates the central role of sulfur-based reagents in accessing these structures.

In more advanced strategies, highly functionalized cyclopropanes are employed as synthons for key fragments of a natural product. For example, the synthesis of CC-1065 and duocarmycin analogues, potent DNA alkylating agents, has involved intermediates containing a cyclopropane ring functionalized with a methanesulfonyl group, which can be derived from a methanesulfinyl precursor. figshare.com The total synthesis of (±)-goniomitine showcases the application of a donor-acceptor (D-A) cyclopropane in a formal [3+2] cycloaddition with a nitrile to construct the indole (B1671886) nucleus of the natural product. acs.org The D-A cyclopropane in this context is activated by electron-withdrawing groups, a role that can be fulfilled by a sulfinyl or sulfonyl group.

Role in Annulation and Cycloaddition Reactions

This compound and its derivatives, particularly donor-acceptor (D-A) cyclopropanes where the sulfinyl or a related sulfonyl group acts as the acceptor, are highly valuable partners in annulation and cycloaddition reactions. nih.gov The ring strain of approximately 115 kJ/mol and the polarized carbon-carbon bond make them effective 1,3-zwitterionic synthons. nih.gov These D-A cyclopropanes readily participate in formal [3+2] and [4+3] cycloaddition reactions with various reaction partners.

In [3+2] cycloadditions, D-A cyclopropanes react with hetero-2π components like aldehydes, imines, and N-sulfinylamines to generate five-membered heterocyclic rings. nih.govresearchgate.net For example, the reaction of D-A cyclopropanes with N-sulfinylamines, catalyzed by a Lewis acid, yields cyclic sulfinamides (isothiazolidine-1-oxides). nih.gov Similarly, palladium-catalyzed [3+2] cycloadditions between vinylcyclopropanes and cyclic N-sulfonyl imines produce highly functionalized pyrrolidines. researchgate.net A notable application is the formal [3+2] cycloaddition between a donor-acceptor cyclopropane and a nitrile to synthesize tetrahydroindole skeletons, which are precursors to indoles. acs.org

The table below summarizes representative cycloaddition reactions involving cyclopropane derivatives.

| Cyclopropane Partner | Reaction Partner | Type of Reaction | Product | Ref. |

| Donor-Acceptor Cyclopropane | N-Sulfinylamines | [3+2] Cycloaddition | Cyclic Sulfinamides | nih.gov |

| Donor-Acceptor Cyclopropane | Nitrile | Formal [3+2] Cycloaddition | Tetrahydroindole | acs.org |

| Vinylcyclopropane | Cyclic N-Sulfonyl Imines | Pd-catalyzed [3+2] Cycloaddition | Pyrrolidines | researchgate.net |

| Donor-Acceptor Cyclopropane | 1,3-Diphenylisobenzofuran | [4+3] Cycloaddition | Seven-membered Rings | colab.ws |

| Azatrienes | Sulfene (from Methanesulfonyl chloride) | [4+2] Cycloaddition | Thiazine-dioxide derivatives | scirp.org |

Mechanistic studies have shown that these cycloadditions can proceed through different pathways. For instance, the reaction with N-sulfinylamines was found to proceed with a complete loss of stereoinformation, suggesting a stepwise mechanism with a racemizing intermediate. nih.gov In contrast, palladium-catalyzed reactions often involve the formation of zwitterionic π-allyl palladium intermediates. researchgate.net

Precursor for Sulfone and Sulfide (B99878) Derivatives in Synthetic Strategies

A significant advantage of using this compound in synthesis is the ability to transform the sulfinyl group into other sulfur-based functionalities, namely sulfones and sulfides. nih.gov This versatility allows chemists to use the sulfinyl group for its stereodirecting and activating properties and then convert it to a different group required in the final target molecule.

Synthesis of Sulfones: The oxidation of the sulfinyl group (a sulfoxide) to a sulfonyl group (a sulfone) is a reliable and high-yielding transformation. jchemrev.com This conversion is synthetically valuable because sulfones are often more stable and can act as powerful electron-withdrawing groups, potent leaving groups, or key structural elements in their own right. thieme-connect.de For instance, dialkyl sulfones are compounds where a hexavalent sulfur atom is attached to two sp3 carbon atoms. thieme-connect.de The oxidation of a this compound would yield the corresponding (methanesulfonyl)cyclopropane. This transformation allows for a two-step approach where the chiral sulfinyl group first directs a stereoselective reaction, and is then oxidized to the achiral, but synthetically useful, sulfonyl group.

Synthesis of Sulfides: The conversion of sulfoxides to sulfides can be achieved through reduction or via rearrangement reactions. The Pummerer reaction is a classic transformation of sulfoxides that, under acidic conditions (typically with acetic anhydride), converts them into α-acyloxy sulfides. nih.gov An interrupted Pummerer reaction occurs when a nucleophile attacks the sulfur atom of the activated sulfoxide intermediate. nih.gov This can lead to the formation of new C-S bonds, effectively converting the sulfoxide into a sulfide derivative with the incorporation of a new substituent. For example, intermolecular Pummerer-type reactions have been used to synthesize aryl sulfides from methyl sulfoxides and arenes. nih.gov Applying this logic to this compound could provide a pathway to various cyclopropyl (B3062369) sulfide derivatives.

The table below outlines the primary transformations of the sulfinyl group.

| Starting Material | Transformation | Reagents (Typical) | Product |

| This compound | Oxidation | mCPBA, H₂O₂ | (Methanesulfonyl)cyclopropane (Sulfone) |

| This compound | Pummerer Reaction | Ac₂O | α-Acyloxy cyclopropyl methyl sulfide |

| This compound | Reduction | PPh₃/I₂, NaI/TFA | Methyl cyclopropyl sulfide |

These transformations underscore the role of this compound as a versatile synthon, providing access to a range of cyclopropane derivatives with different sulfur oxidation states, thereby broadening its applicability in complex synthetic strategies. rsc.orgmdpi.com

Advanced Spectroscopic and Computational Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (Methanesulfinyl)cyclopropane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced NMR techniques can shed light on its conformational dynamics.

The ¹H NMR spectrum is characterized by distinct signals for the methyl protons and the protons of the cyclopropyl (B3062369) ring. The cyclopropyl protons form a complex spin system due to their diastereotopic nature and coupling to each other and the sulfoxide (B87167) group. The chemical shifts are influenced by the magnetic anisotropy of the sulfoxide bond. Typically, the protons on the cyclopropane (B1198618) ring appear in the upfield region of the spectrum. orgsyn.orgresearchgate.net The methyl protons attached to the sulfur atom appear as a singlet, with its exact chemical shift being sensitive to the solvent and the conformational equilibrium.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for the methyl carbon and the carbons of the cyclopropyl ring. The chemical shifts confirm the presence of the three-membered ring and the methanesulfinyl group. rsc.org

Conformational analysis of sulfoxides can be complex due to the pyramidal nature of the sulfur atom and rotation around the C-S bond. For this compound, different spatial arrangements of the methyl group and the cyclopropyl ring relative to the sulfoxide oxygen and the lone pair on sulfur are possible. Variable-temperature NMR studies can be employed to investigate the energy barriers between different conformers. The unique steric and electronic properties of the cyclopropyl group, which can act as a conformational anchor, influence the preferred orientation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is generated based on typical values for cyclopropyl and methyl sulfoxide moieties.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -S(O)CH₃ | ~2.5 - 2.7 | Singlet (s) | Chemical shift is solvent-dependent. carlroth.com |

| ¹H | Cyclopropyl-H (methine) | ~2.0 - 2.4 | Multiplet (m) | The proton on the carbon attached to sulfur. |

| ¹H | Cyclopropyl-H (methylene) | ~0.8 - 1.5 | Multiplet (m) | Complex splitting due to geminal and vicinal coupling. orgsyn.org |

| ¹³C | -S(O)CH₃ | ~40 - 45 | Value typical for methyl sulfoxides. rsc.org | |

| ¹³C | Cyclopropyl-C (methine) | ~30 - 35 | The carbon atom bonded to the sulfur. | |

| ¹³C | Cyclopropyl-C (methylene) | ~5 - 10 | Characteristic upfield shift for cyclopropyl carbons. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.

Under electron ionization (EI), the molecule typically yields a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions. Key fragmentation pathways include the cleavage of the carbon-sulfur bond and fragmentations within the cyclopropyl ring.

A characteristic fragmentation involves the loss of the methylsulfinyl radical (·SOCH₃) or related neutral species. Another prominent fragmentation pathway is the cleavage of the strained cyclopropane ring, which often leads to the formation of a stable allyl cation or related C₃H₅⁺ fragment at m/z 41. docbrown.info The loss of the entire methanesulfinyl group can also be observed.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound This table is based on common fragmentation patterns for sulfoxides and cyclopropane derivatives.

| m/z | Predicted Ion Structure | Notes |

|---|---|---|

| 104 | [C₄H₈OS]⁺ | Molecular ion peak ([M]⁺). |

| 89 | [C₃H₅OS]⁺ | Loss of a methyl radical (·CH₃). |

| 63 | [CH₃SO]⁺ | Methanesulfinyl cation, resulting from C-S bond cleavage. |

| 41 | [C₃H₅]⁺ | Cyclopropyl or allyl cation, a very common fragment for cyclopropane-containing molecules. docbrown.info |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental for identifying the functional groups present in this compound. The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of the molecule.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the S=O stretching vibration, which typically appears in the range of 1030-1070 cm⁻¹. The exact frequency can be influenced by hydrogen bonding and the electronic nature of the substituents. The C-H stretching vibrations of the cyclopropyl ring are also characteristic, appearing at frequencies above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which is indicative of C-H bonds on a strained ring system. orgsyn.org The C-H stretching vibrations of the methyl group are found in the typical alkane region (2850-3000 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly useful for analyzing the symmetric vibrations and the sulfur-containing functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound This table is compiled from general spectroscopic data for sulfoxides and cyclopropanes.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |

|---|---|---|---|

| 3000 - 3100 | C-H stretch (cyclopropyl) | Medium | Characteristic of strained ring systems. orgsyn.org |

| 2850 - 3000 | C-H stretch (methyl) | Medium | Typical aliphatic C-H stretching. |

| 1030 - 1070 | S=O stretch | Strong | The most characteristic band for a sulfoxide. |

| ~1450 | CH₂ scissoring (cyclopropyl) & CH₃ bending | Medium | Bending vibrations of the methylene (B1212753) and methyl groups. |

| ~1020 | Cyclopropane ring breathing | Weak-Medium | Symmetric stretching of the ring C-C bonds. |

| ~700 | C-S stretch | Weak-Medium | Stretching of the carbon-sulfur single bond. |

X-ray Crystallography of this compound Derivatives

For chiral molecules like this compound, X-ray analysis of a single crystal of an enantiomerically pure derivative can determine its absolute configuration. In derivatives, the crystal packing is often governed by intermolecular interactions such as hydrogen bonds. For instance, in structures containing additional functional groups, the sulfoxide oxygen can act as a hydrogen bond acceptor. cambridge.orgiucr.org Studies on related compounds have shown that even weak C-H···O hydrogen bonds involving cyclopropyl C-H groups can play a role in the crystal packing. cambridge.org

X-ray crystallography has been used to confirm the stereochemical outcome of reactions involving the synthesis of complex cyclopropane derivatives, verifying, for example, the cis or trans relationship between substituents on the cyclopropane ring. acs.org

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the properties of this compound. mdpi.com These computational methods allow for the prediction of molecular geometries, spectroscopic properties, and electronic features, providing insights that complement experimental data.

Calculations can predict the optimized geometry of different conformers and their relative energies, helping to understand the conformational preferences discussed in the NMR section. researchgate.net The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.

The electronic structure can be analyzed by examining the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals provide information about the molecule's reactivity. Reactivity descriptors, such as the electrostatic potential map, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atom of the sulfoxide group is expected to be the most electron-rich site, while the sulfur atom and the cyclopropyl protons may exhibit electrophilic character.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of flexible molecules like this compound over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can map the potential energy surface and identify accessible conformations and the pathways for interconversion between them. soton.ac.uk

These simulations are particularly useful for understanding the dynamic behavior of the molecule in different environments, such as in various solvents. researchgate.net For this compound, MD simulations can reveal the rotational dynamics around the C-S bond and the puckering motions of the cyclopropyl ring. This provides a more complete picture than the static view offered by quantum chemical optimizations of single conformers. The results from MD simulations can be used to calculate average properties that can be compared with experimental measurements, thereby providing a bridge between theoretical models and real-world behavior. elifesciences.org

Structural Modifications and Analogues of Methanesulfinyl Cyclopropane

Investigation of Ring-Substituted Cyclopropyl (B3062369) Sulfinyl Compounds

The introduction of substituents onto the cyclopropane (B1198618) ring significantly alters the steric and electronic properties of cyclopropyl sulfinyl compounds, opening new avenues for synthetic applications. The synthesis of these substituted analogues often involves either the construction of a pre-functionalized cyclopropane ring followed by introduction of the sulfinyl group, or the direct functionalization of a cyclopropyl sulfoxide (B87167).

A key strategy involves the synthesis of 1-substituted cyclopropyl sulfides, which serve as direct precursors to the target sulfoxides. researchgate.net For instance, 1-hydroxy- and 1-halocyclopropyl sulfides can be prepared from cyclopropanone. researchgate.net These compounds, particularly those with a halogen or a dimethylsulfonium group at the α-position, readily undergo nucleophilic substitution with a variety of nucleophiles. researchgate.net This method overcomes the typical challenges of low reaction rates and ring-opening associated with nucleophilic substitution on three-membered rings, thanks to the stabilizing presence of the adjacent alkylthio group. researchgate.net

Another powerful method for generating functionalized cyclopropanes is through metal-catalyzed cyclopropanation reactions. A cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878), for example, produces ethyl 2-(phenylthio)cyclopropane-1-carboxylate on a multigram scale. nih.gov This product serves as a versatile platform for creating a diverse range of ring-substituted compounds through subsequent reactions like hydrolysis, reduction, and amidation before or after oxidation of the sulfide. nih.gov The resulting ester-functionalized cyclopropyl sulfide can be oxidized to the corresponding sulfoxide. nih.gov

The synthesis of 2-aryl-2-cyclopropylvinyl sulfides has also been achieved in a one-pot reaction by treating (phenylthiomethyl)trimethylsilane (B91656) with γ-chlorobutyrophenones. tandfonline.com This method combines C3 ring closure and a Peterson olefination in a single step, yielding vinyl sulfides that are valuable synthetic intermediates. tandfonline.com These can then be oxidized to the corresponding sulfoxides. The table below summarizes the synthesis of various 2-aryl-2-cyclopropylvinyl sulfides.

| Entry | Ar (Aryl group) | Yield (%) | (Z:E) Ratio |

| 3a | C₆H₅ | 72 | 40:60 |

| 3b | 4-Me-C₆H₄ | 68 | 45:55 |

| 3c | 4-MeO-C₆H₄ | 65 | 45:55 |

| 3d | 4-Cl-C₆H₄ | 69 | 40:60 |

| 3e | 4-F-C₆H₄ | 70 | 40:60 |

| 3f | 4-CF₃-C₆H₄ | 42 | 35:65 |

| 3g | 3-Cl-C₆H₄ | 64 | 40:60 |

| 3h | 2-Cl-C₆H₄ | 51 | 30:70 |

| 3i | 2-naphthyl | 60 | 40:60 |

Table 1: Synthesis of 2-aryl-2-cyclopropylvinyl sulfides (3a-i) via a one-pot reaction. Data sourced from Roche, D. et al. (1994). tandfonline.com

Heteroatom-Containing Analogues of (Methanesulfinyl)cyclopropane

Replacing one of the carbon atoms of the cyclopropane ring with a heteroatom, such as nitrogen (in aziridines) or oxygen (in epoxides), leads to heteroatom-containing analogues. These structures are of significant interest due to their unique reactivity and potential biological activity. The synthetic strategies often leverage the established chemistry of sulfoxides. For instance, sulfoxide–metal exchange reactions have been employed to generate three-membered ring organometallic species from not only cyclopropanes but also from aziridines and epoxides, highlighting a synthetic link between these classes of compounds. nih.gov

Furthermore, analogues can be created by modifying the substituent attached to the sulfinyl group. An example is (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride, a compound that features an imidazole (B134444) ring, a five-membered heterocyclic aromatic ring containing two nitrogen atoms. The synthesis of this compound involves the preparation of a 1-cyclopropyl-1H-imidazole precursor, which is then subjected to sulfonylation. The corresponding sulfoxide would be an intermediate or a related target in such synthetic pathways. The presence of the imidazole ring introduces new functional handles and significantly alters the electronic properties compared to a simple methyl group.

Exploration of Sulfoxide-Sulfide-Sulfone Interconversions and their Synthetic Utility

The interconversion between sulfides, sulfoxides, and sulfones represents a cornerstone of organosulfur chemistry, providing access to compounds with distinct chemical and physical properties. mdpi.comjchemrev.com This triad (B1167595) of oxidation states is particularly important in the context of cyclopropyl systems, where the sulfoxide and sulfone moieties can be used as versatile synthetic handles. nih.govyccskarad.com

The oxidation of cyclopropyl sulfides is the most direct route to cyclopropyl sulfoxides and sulfones. jchemrev.com The choice of oxidant and reaction conditions determines the outcome. Chemoselective oxidation to the sulfoxide can be achieved using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) at controlled temperatures. nih.gov For example, the oxidation of ethyl 2-(phenylthio)cyclopropane-1-carboxylate with one equivalent of mCPBA at 0 °C yields the corresponding sulfoxides in high yield as a mixture of diastereoisomers at the sulfur atom. nih.gov Catalyst-free oxidation using Oxone in a water-acetonitrile solvent system has also proven effective for the chemoselective conversion of various sulfides, including those with cyclopropyl groups, to their corresponding sulfoxides in excellent yields. yccskarad.com

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with an excess of the oxidizing agent, affords the corresponding sulfone. nih.govyccskarad.com Using an excess of mCPBA readily converts cyclopropyl sulfides or sulfoxides into cyclopropyl sulfones, often in quantitative yield. nih.gov Diethylamine-catalyzed oxidation with Oxone also provides an efficient method for synthesizing sulfones from sulfides. yccskarad.com

The synthetic utility of these interconversions is significant. Cyclopropyl sulfoxides, in particular, are valuable intermediates for generating other functionalized cyclopropanes. A notable application is the sulfoxide-magnesium exchange reaction. nih.gov Treatment of a cyclopropyl sulfoxide, such as ethyl 2-(phenylsulfinyl)cyclopropane-1-carboxylate, with a Grignard reagent like i-PrMgCl leads to the formation of a cyclopropyl Grignard reagent. nih.gov This organometallic intermediate is stable at 0 °C for over two hours and can be trapped with various electrophiles or used in cross-coupling reactions. nih.gov

For instance, the generated cyclopropyl Grignard reagent can participate in palladium-catalyzed Negishi cross-coupling reactions with aryl bromides. nih.gov This protocol has been successfully applied to a range of aryl bromides, demonstrating its utility in forming C-C bonds and accessing complex substituted cyclopropanes. nih.gov

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | 21a | 89 |

| 2 | 4-Bromoanisole | 21b | 88 |

| 3 | 4-Bromobenzotrifluoride | 21c | 85 |

| 4 | Methyl 4-bromobenzoate | 21d | 76 |

| 5 | 3-Bromopyridine | 21e | 68 |

Table 2: Substrate scope for the sulfoxide–magnesium exchange followed by a Negishi cross-coupling reaction to form aryl-substituted cyclopropanes. Data sourced from O'Hara, F. et al. (2017). nih.gov

This ability to convert a stable sulfoxide into a reactive organometallic species underscores the synthetic power derived from the controlled oxidation of cyclopropyl sulfides. nih.gov

Future Research Directions and Emerging Paradigms for Methanesulfinyl Cyclopropane

Novel Catalytic Transformations Involving the Cyclopropyl (B3062369) Sulfinyl Moiety

The unique structural and electronic properties of the cyclopropyl sulfinyl group in (methanesulfinyl)cyclopropane present a fertile ground for the discovery of novel catalytic transformations. While the existing literature extensively covers the reactions of cyclopropanes and sulfoxides independently, the synergistic reactivity of this specific combination remains an area with significant potential for exploration.

Recent advancements in catalysis offer promising avenues. For instance, transition metal-catalyzed reactions, which have been pivotal in activating and functionalizing C-H and C-C bonds, could be adapted for the cyclopropyl sulfinyl moiety. rsc.org Palladium-catalyzed cyclopropanation reactions using sulfoxonium ylides have demonstrated the formation of cyclopropane-fused norbornene skeletons. rsc.org This suggests the possibility of developing analogous catalytic cycles involving this compound as a building block. Furthermore, rhodium-catalyzed asymmetric dearomative cyclopropanation of indoles highlights the potential for creating complex, stereochemically rich structures from cyclopropane (B1198618) precursors. researchgate.net

Lewis base catalysis has also shown promise in stereoselective transformations of cyclopropyl sulfoxides, where the chirality of the starting material directs the stereochemical outcome of the reaction with high specificity. ehu.es The development of new chiral Lewis bases could further expand the scope and efficiency of these transformations.

Moreover, the exploration of photocatalysis could unveil unprecedented reaction pathways. Visible-light mediated oxidation of sulfides to sulfoxides has been achieved under clean conditions, and this principle could be applied to transformations involving the cyclopropyl sulfinyl group. rsc.org The generation of radical cations from sulfoxides under photocatalytic conditions has been shown to facilitate racemization, indicating the potential for other radical-mediated transformations. oup.com

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Potential Transformation | Expected Outcome |

| Palladium/Rhodium Catalysis | Cross-Coupling Reactions | Formation of functionalized cyclopropyl sulfoxides. |

| Chiral Lewis Base Catalysis | Asymmetric Nucleophilic Additions | Enantiomerically enriched products with new stereocenters. |

| Photocatalysis | Radical-Mediated Ring-Opening/Functionalization | Novel ring-opened products or functionalized cyclopropanes. |

| Dual Catalysis (e.g., Metal + Organocatalyst) | Tandem Cyclization/Functionalization Cascades | Rapid construction of complex molecular architectures. |

Future research in this area should focus on designing catalyst systems that can selectively activate the C-S bond, the C-C bonds of the cyclopropane ring, or the sulfinyl group itself, leading to a diverse array of synthetic applications.

Integration of this compound into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. syrris.com The integration of this compound into flow chemistry methodologies is an emerging area with the potential to streamline its synthesis and subsequent transformations.

A recent study detailed the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds using a reusable solid acid catalyst. mdpi.com This work provides a strong foundation for developing a flow process for the synthesis of this compound itself, potentially starting from readily available precursors. The oxidation of the corresponding sulfide (B99878) to the sulfoxide (B87167) is a key step that could be efficiently performed in a flow reactor, possibly utilizing an immobilized oxidizing agent or a photocatalytic setup to enhance safety and sustainability. mdpi.comrsc.org

The benefits of applying flow chemistry to reactions involving this compound are numerous. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. syrris.com This is particularly relevant for potentially hazardous reactions or those involving unstable intermediates. For example, the generation and subsequent reaction of highly reactive species derived from this compound could be managed more safely in a continuous-flow system where only small amounts of the intermediate are present at any given time. syrris.com

Table 2: Potential Flow Chemistry Applications for this compound

| Flow Chemistry Application | Description | Advantages |

| Continuous Synthesis | Automated, multi-step synthesis of this compound from simple starting materials. | Increased efficiency, reduced manual handling, and improved process safety. |

| In-line Purification | Integration of purification steps (e.g., solid-phase extraction, liquid-liquid extraction) directly into the flow process. | Streamlined workflow, reduced waste, and higher product purity. |

| High-Throughput Screening | Rapid optimization of reaction conditions for transformations involving this compound. | Accelerated discovery of new reactions and optimal process parameters. |

| Photochemical Flow Reactions | Utilization of light as a reagent for novel transformations of this compound in a continuous-flow setup. | Enhanced reaction rates, improved selectivity, and access to unique reactivity. |

Future research should focus on developing robust and scalable flow protocols for both the synthesis of this compound and its use in subsequent chemical transformations. The design of novel flow reactors, including microreactors and packed-bed reactors with immobilized catalysts, will be crucial for realizing the full potential of this approach.

Exploration of Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, aiming to reduce environmental impact and improve resource efficiency. researchgate.net The exploration of sustainable synthesis routes for this compound is a critical area for future research, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

One promising approach is the use of greener solvents and reagents. mdpi.com For example, the oxidation of cyclopropyl methyl sulfide to this compound could be achieved using environmentally benign oxidants such as hydrogen peroxide or even molecular oxygen in the presence of a suitable catalyst. rsc.orgresearchgate.net The use of water as a solvent, where feasible, would significantly improve the environmental profile of the synthesis. mdpi.com

Catalyst-free methods are also highly desirable. A catalyst-free approach for the synthesis of 2-cyclopropyl-1H-benzo[d]imidazole using air as the oxidant at room temperature has been reported, demonstrating the potential for developing similar green methods for reactions involving cyclopropane derivatives. rsc.org

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, should be a guiding principle. mdpi.com This can be achieved through the design of catalytic cycles and tandem reactions that minimize the formation of byproducts.

The use of bio-based feedstocks and biocatalysis represents another frontier in the sustainable synthesis of this compound. While not yet reported for this specific compound, the broader field of biocatalysis offers enzymes that can perform highly selective oxidations and C-C bond formations under mild conditions.

Table 3: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. | Reduced reliance on fossil fuels and decreased carbon footprint. |

| Safer Solvents and Auxiliaries | Employing water, supercritical CO2, or biodegradable solvents. mdpi.com | Minimized environmental pollution and improved worker safety. |

| Catalysis | Developing highly efficient and recyclable catalysts for key transformations. | Increased reaction rates, lower energy consumption, and reduced waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Minimized byproduct formation and improved resource efficiency. |

| Design for Energy Efficiency | Utilizing ambient temperature and pressure conditions or alternative energy sources like microwave or ultrasound. mdpi.com | Reduced energy consumption and lower operational costs. |

Future research should focus on a holistic approach to sustainability, considering the entire lifecycle of the synthesis from starting materials to final product. This includes not only the chemical transformations themselves but also the energy consumption and waste generation associated with the process.

Theoretical Predictions for Undiscovered Reactivity Patterns

Computational chemistry and theoretical predictions are powerful tools for uncovering novel reactivity patterns and guiding experimental design. researchgate.net For this compound, theoretical studies can provide valuable insights into its electronic structure, conformational preferences, and potential reaction pathways that have not yet been explored experimentally.

Density Functional Theory (DFT) calculations can be employed to investigate the stability of various reactive intermediates that could be generated from this compound. researchgate.net For example, the stability of cyclopropylcarbenium ions, radicals, and carbanions bearing a methanesulfinyl group can be computationally assessed. researchgate.net Such studies can help to predict which types of reactions are likely to be favorable and under what conditions.

Furthermore, theoretical calculations can be used to model the transition states of potential reactions, providing information about activation energies and reaction kinetics. pku.edu.cn This can be particularly useful for predicting the feasibility of novel catalytic cycles or pericyclic reactions involving the cyclopropyl sulfinyl moiety. For instance, the potential for this compound to participate in cycloaddition reactions or sigmatropic rearrangements could be explored computationally.

Molecular dynamics simulations can also be employed to study the conformational dynamics of this compound and its interactions with catalysts or other reagents. This can provide a deeper understanding of the factors that control stereoselectivity in its reactions.

Table 4: Areas for Theoretical Investigation of this compound Reactivity

| Theoretical Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Stability of Reactive Intermediates | Prediction of favorable reaction pathways (e.g., ionic vs. radical). researchgate.net |

| Ab Initio Calculations | Electronic Structure and Bonding | Understanding the influence of the sulfinyl group on the cyclopropane ring's reactivity. |

| Transition State Theory | Reaction Mechanisms and Kinetics | Prediction of activation barriers and reaction rates for undiscovered transformations. pku.edu.cn |

| Molecular Dynamics (MD) Simulations | Conformational Analysis and Intermolecular Interactions | Elucidation of the origins of stereoselectivity in catalytic reactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Designing biocatalytic routes for the synthesis and transformation of this compound. |

The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery of new and useful chemistry for this compound. Computational studies can generate hypotheses that can then be tested in the laboratory, leading to a more efficient and targeted approach to research.

Q & A

Q. How can researchers design experiments to differentiate between competing cyclopropanation mechanisms (e.g., carbene vs. radical pathways)?

- Methodological Answer :

- Radical Traps : Add TEMPO to quench radical intermediates; monitor yield suppression.

- EPR Spectroscopy : Detect paramagnetic species in real-time.

- Cross-Over Experiments : Mix isotopically labeled substrates to track intermolecular vs. intramolecular pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.